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Alternative Techniques

Introduction

Hafnium oxide (HfO2), deposited by Atomic Layer Deposition (ALD), is a critical high-k dielectric
material in modern electronics. Its performance is intrinsically linked to its crystal structure. As-
deposited ALD HfO:2 films can be amorphous or polycrystalline, and subsequent annealing is
often used to control the crystalline phase.[1][2] The monoclinic phase is typically the most
stable, but tetragonal and orthorhombic phases can also be present.[3][4] Accurately
characterizing the crystallinity of these thin films is crucial for device fabrication and
performance optimization.

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful, non-destructive technique widely
used for the structural analysis of thin films.[5][6] By using a very shallow angle of incidence for
the X-ray beam, GIXRD enhances the signal from the film while minimizing interference from
the underlying substrate.[7][8] This guide provides a detailed comparison of GIXRD with other
common techniques for characterizing the crystallinity of ALD HfO: films, supported by
experimental data and protocols.

Comparison of Crystallinity Characterization
Techniques
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small, potentially

unrepresentative, sample area.

Quantitative Data from Experimental Studies

The following table summarizes experimental data on the crystallinity of ALD HfO2 films as
determined by GIXRD and other techniques.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Deposition/An

Film
nealing ) Technique Key Findings Reference
. Thickness
Conditions
Polycrystalline
with monoclinic
and
) ) o tetragonal/orthor
As-deposited on High-sensitivity ]
) - hombic phases; [11[2]
thermal SiO2 XRD, TEM _
average grain
size ~8.0 nm;
columnar grain
structure.
Predominantly
) e monoclinic
Annealed at High-sensitivity o
- phase; grain size  [1][2]
900°C for 24h XRD _
increased to
~11.0 nm.
Z-contrast
] STEM, Amorphous with
As-deposited on )
} ) - Fluctuation sub-nanometer [1][2]
chemical SiO2 ]
Electron ordering.
Microscopy
Deposited at <
> 500 nm XRD, TEM Amorphous. [3]
100°C
Polycrystalline,
Deposited at mostly
> 500 nm XRD o [3]
100-350°C monoclinic
phase.
Deposited at <
- XRD Amorphous. [10]
200°C
Deposited at > ]
- XRD Polycrystalline. [10]

200°C

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://minds.wisconsin.edu/handle/1793/63502
https://pubs.aip.org/aip/jap/article/93/3/1477/292153/Morphology-and-crystallization-kinetics-in-HfO2
https://minds.wisconsin.edu/handle/1793/63502
https://pubs.aip.org/aip/jap/article/93/3/1477/292153/Morphology-and-crystallization-kinetics-in-HfO2
https://minds.wisconsin.edu/handle/1793/63502
https://pubs.aip.org/aip/jap/article/93/3/1477/292153/Morphology-and-crystallization-kinetics-in-HfO2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10254648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10254648/
https://coefs.charlotte.edu/yzhang47/files/2020/08/Structure-and-optical-properties-of-HfO2-films-on-Si-100-substrates-prepared-by-ALD-at-different-temperatures.pdf
https://coefs.charlotte.edu/yzhang47/files/2020/08/Structure-and-optical-properties-of-HfO2-films-on-Si-100-substrates-prepared-by-ALD-at-different-temperatures.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Contains
] monoclinic and
As-deposited - GIXRD ) 11]
orthorhombic/tetr
agonal phases.
Crystallization
Annealed at 600- increases with
- GIXRD _ [11]
1100°C annealing
temperature.
Grain size
Deposited at depends on film
GIXRD, GIXRR, .
300°C, annealed 2.5, 5, 10 nm TEM thickness and [12][13]
at 450-750°C annealing
temperature.

Experimental Protocols
Grazing Incidence X-ray Diffraction (GIXRD)

o Sample Preparation: The ALD HfO: film on its substrate is used as is. Ensure the sample

surface is clean.

 Instrumentation: A high-resolution X-ray diffractometer equipped with a thin-film attachment
is used. A common X-ray source is Cu Ka radiation (A = 0.15418 nm).[4]

e Measurement Parameters:

o Incident Angle (w or ai): A fixed, small angle, typically between 0.5° and 5°, is chosen.[4]

[7] The choice of angle determines the penetration depth of the X-rays.

o Detector Scan (20): The detector is scanned over a range of angles, for example, from 20°

to 52°, to collect the diffraction pattern.[4]

o Data Analysis:

o The positions of the diffraction peaks are compared to standard diffraction patterns for
HfO2 (e.g., from the ICDD database) to identify the crystalline phases present.[11]
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o The Full Width at Half Maximum (FWHM) of the diffraction peaks can be used to estimate
the average grain size using the Scherrer equation.[12][13]

o The relative intensities of the peaks can be used to determine the preferred orientation
(texture) of the crystallites.

Transmission Electron Microscopy (TEM) and Selected
Area Electron Diffraction (SAED)

o Sample Preparation: This is a critical and destructive step.
o A cross-section of the film and substrate is prepared.

o The sample is thinned to electron transparency (typically < 100 nm) using techniques like
mechanical polishing followed by focused ion beam (FIB) milling or ion milling.

 Instrumentation: A Transmission Electron Microscope operating at high voltage (e.g., 200-
300 kV) is used.

e Imaging and Diffraction:

o Bright-field and dark-field imaging are used to visualize the film's microstructure, including
grains, grain boundaries, and defects.

o High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice.

o SAED is performed by inserting an aperture to select a specific area of the sample. The
resulting diffraction pattern provides information about the crystal structure of that area. A
polycrystalline sample will produce a ring pattern, while a single crystal will produce a spot
pattern.

o Data Analysis:
o Grain sizes are measured directly from the TEM images.

o The SAED patterns are indexed to identify the crystalline phases present.
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Visualizations

Experimental Workflow for Crystallinity Analysis
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Caption: Workflow for comparing HfO:z crystallinity using GIXRD and TEM.

Conclusion

GIXRD is an indispensable, non-destructive technique for the routine characterization of the
crystallinity of ALD HfOz2 films. It provides statistically relevant, averaged information about the
crystalline phase, grain size, and texture over a large sample area. While TEM offers
unparalleled spatial resolution for visualizing the microstructure and identifying localized

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1587031?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

features, its destructive and labor-intensive sample preparation makes it less suitable for high-
throughput analysis. For a comprehensive understanding, a correlative approach using both
GIXRD for bulk film properties and TEM for detailed microstructural analysis is often the most
effective strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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